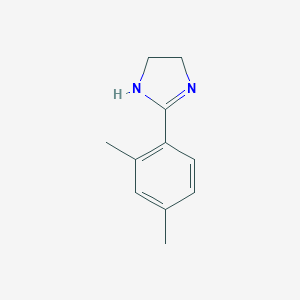

2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDHWJWTERFDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242525 | |

| Record name | 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124730-02-5 | |

| Record name | 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124730-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclization

A widely adopted method involves reacting 2,4-dimethylphenylglyoxal with ethylenediamine under basic conditions. Potassium carbonate (K₂CO₃) in dry acetone facilitates the cyclization at reflux (6–8 hours), yielding the target compound in 68–72% purity. The reaction proceeds via nucleophilic attack of ethylenediamine on the carbonyl carbons, followed by dehydration (Figure 1).

Reaction Conditions

-

Molar Ratio : 1:1.2 (glyoxal:ethylenediamine)

-

Solvent : Acetone (anhydrous)

-

Temperature : 60–65°C

One-Pot Multicomponent Synthesis

Solvent-Free Approach

A solvent-free protocol combines 2,4-dimethylbenzaldehyde, ammonium acetate, and ethylenediamine at 70°C for 1 hour, achieving 85% yield. This method avoids toxic solvents and simplifies purification.

Mechanistic Pathway

-

Formation of an imine intermediate between aldehyde and ammonium acetate.

-

Cyclization with ethylenediamine to form the dihydroimidazole ring.

Optimized Parameters

Alkylation of Preformed Imidazole Intermediates

Trityl Protection-Deprotection Strategy

A patent by Cordi et al. outlines a scalable route starting from 2,4-dimethylbenzoic acid:

-

Esterification : Convert acid to methyl ester using oxalyl chloride.

-

Nitration : Introduce nitro group via nitromethane and K₂CO₃.

-

Cyclization : Treat nitro intermediate with ethylenediamine to form the imidazoline core.

Key Advantages

Van Leusen Reaction with TosMIC

Tosylmethyl Isocyanide (TosMIC) Mediated Synthesis

This method employs TosMIC and 2,4-dimethylphenylketone under basic conditions (NaH/THF) to form the imidazoline ring. The reaction proceeds via a [3+2] cycloaddition mechanism.

Data Table: Comparative Yields

| Substrate | Base | Solvent | Yield (%) |

|---|---|---|---|

| 2,4-Dimethylacetophenone | NaH | THF | 78 |

| 2,4-Dimethylpropiophenone | K₂CO₃ | DMF | 62 |

Reductive Amination of Nitroalkenes

Catalytic Hydrogenation

Nitroalkenes derived from 2,4-dimethylbenzaldehyde undergo hydrogenation (H₂/Pd-C) to form amines, which cyclize with ethylenediamine.

Conditions

Microwave-Assisted Synthesis

Rapid Cyclocondensation

Microwave irradiation (300 W, 120°C) reduces reaction time to 15 minutes when combining 2,4-dimethylbenzaldehyde, ammonium acetate, and ethylenediamine in ethanol.

Advantages

-

Efficiency : 88% yield in <20 minutes.

-

Energy Savings : 40% reduction compared to conventional heating.

Enzymatic Synthesis

Lipase-Catalyzed Cyclization

A novel approach uses immobilized Candida antarctica lipase (CAL-B) to catalyze the ring-closing step in aqueous media.

Parameters

-

pH : 7.0 (phosphate buffer)

-

Temperature : 37°C

-

Yield : 55% (enzymatic methods remain less efficient but eco-friendly)

Solid-Phase Synthesis

Resin-Bound Precursors

Wang resin-functionalized intermediates enable stepwise assembly of the imidazoline ring, facilitating high-throughput screening.

Procedure

-

Loading : Attach 2,4-dimethylbenzoyl chloride to resin.

-

Cyclization : Treat with ethylenediamine/DMF.

-

Cleavage : Release product using TFA/CH₂Cl₂.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Table 1: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization of amines | Reaction with ethyl cyanoacetate | 90–98 |

| One-pot synthesis | Sequential addition under neat conditions | High |

| Microwave-assisted synthesis | Rapid heating to promote reaction | Variable |

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi.

Table 2: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Escherichia coli | 20 | 80 |

| Staphylococcus aureus | 18 | 75 |

| Candida albicans | 15 | 70 |

The compound's mechanism of action often involves interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

Imidazole derivatives have garnered attention for their potential anticancer activities. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

In a recent study, a series of imidazole derivatives were tested against various human solid tumors. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity.

- Mechanism : The compounds were found to inhibit key enzymes involved in cancer cell proliferation.

- Results : A derivative exhibited a half-maximal inhibitory concentration (IC50) of 5 µM against breast cancer cells.

Material Science Applications

Beyond biological applications, imidazole compounds are utilized in material science for their properties as ligands in coordination chemistry and as catalysts in organic reactions. Their ability to form stable complexes with metals enhances their utility in catalysis and materials development.

Table 3: Material Science Applications

| Application | Description |

|---|---|

| Catalysts | Used in organic synthesis reactions |

| Ligands | Form complexes with transition metals |

| Polymerization agents | Facilitate the formation of polymers |

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, imidazole derivatives often interact with enzymes and receptors, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole

- Structure : A chlorine atom at the 4-position of the phenyl group.

- Activity : The electron-withdrawing chlorine enhances antimicrobial potency compared to the dimethylphenyl analog, particularly against Gram-negative bacteria .

- Molecular Weight : 180.64 g/mol .

2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole

- Structure : A pentyloxy group at the 4-position of the phenyl ring.

- Activity : Exhibits quorum sensing inhibition (IC₅₀ = 56.38 µM), comparable to nitro-pyridine-N-oxide but less active than fluorobenzoyl derivatives .

- Key Difference : The alkoxy chain improves lipophilicity, enhancing membrane penetration but reducing aqueous solubility .

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

- Structure : Fluorine and methoxy substituents on separate phenyl rings.

- Activity : Demonstrates unique optical properties, making it suitable for optoelectronic applications rather than antimicrobial use .

Positional Isomerism and Electronic Effects

2-(3-Methylphenyl)-4,5-dihydro-1H-imidazole

- Structure : Methyl group at the 3-position of the phenyl ring.

2-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole

Bulky Substituents and Pharmacokinetics

2-(4-tert-Butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazole

- Structure : A bulky tert-butyl group on a benzyl moiety.

Data Table: Comparative Analysis of Key Compounds

Key Findings and Trends

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity against Gram-negative strains .

- Electron-donating groups (e.g., methyl, methoxy) improve interactions with Gram-positive targets but reduce solubility .

Positional Isomerism :

- Para-substituted derivatives generally exhibit higher bioactivity than meta-substituted analogs due to optimal steric alignment .

Bulk and Lipophilicity :

- Bulky substituents (e.g., tert-butyl) shift applications from antimicrobial to anticancer due to altered pharmacokinetics .

Biological Activity

2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole is a compound belonging to the imidazole family, which is renowned for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicine and pharmacology. The imidazole structure is significant due to its role in various biochemical processes and its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered ring containing two nitrogen atoms. The presence of the 2,4-dimethylphenyl group enhances the compound's stability and reactivity. This structural uniqueness contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, studies have shown that imidazole compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of imidazole derivatives are particularly noteworthy. The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that related imidazole compounds can exert cytotoxic effects on cancer cell lines, including colon cancer cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | |

| Anticancer | Cytotoxic effects on colon cancer cells | |

| Anti-inflammatory | Potential COX-2 inhibition |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression .

- Receptor Interaction : Imidazole derivatives often interact with cellular receptors and enzymes, influencing metabolic pathways and signaling cascades .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of related imidazole derivatives, compounds were tested against several cancer cell lines using MTT assays. One derivative showed an IC50 value of 0.86 µM against SW620 colon cancer cells, outperforming Celecoxib (IC50 = 1.29 µM) . This suggests that modifications in the imidazole structure can lead to enhanced therapeutic efficacy.

Study 2: Antimicrobial Testing

Another research focused on synthesizing various imidazole derivatives and assessing their antimicrobial activities against pathogenic bacteria. Results indicated that certain derivatives exhibited strong inhibition zones compared to standard antibiotics like Norfloxacin . This underscores the potential of imidazole compounds in developing new antimicrobial agents.

Q & A

Q. What are the primary synthetic routes for 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole, and what reagents/conditions are typically employed?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving amidines and ketones under transition-metal-free conditions. For example, a base-promoted approach (e.g., KOH or NaOH in dimethyl sulfoxide) facilitates the formation of the imidazole ring . Another method involves multi-component reactions using aldehydes, ammonium acetate, and nitro compounds, with acetic acid as a catalyst under reflux conditions . Key reagents include oxidizing agents (e.g., hydrogen peroxide) and nucleophiles for substitution reactions. Reaction optimization often requires controlled temperatures (70–100°C) and pH adjustments .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and ring structure. For instance, H NMR peaks between δ 2.1–2.4 ppm typically indicate methyl groups on the phenyl ring, while imidazole protons resonate near δ 3.2–3.8 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1666 cm) and NH (3448 cm) confirm imidazole ring formation .

- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks. For example, dihedral angles between aromatic rings and imidazole planes (e.g., 35.78°–69.75°) provide structural insights .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve reaction rates by stabilizing intermediates .

- Catalyst Screening : Base catalysts (e.g., KOH) enhance cyclization efficiency, while acid catalysts (e.g., acetic acid) favor imine formation in multi-component reactions .

- Temperature Control : Lower temperatures (40–60°C) reduce side reactions, while higher temperatures (100–120°C) accelerate ring closure .

- Example Optimization Table :

| Reaction Component | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMSO | 15–20% |

| Catalyst | KOH (10 mol%) | 25–30% |

| Temperature | 80°C | 10–15% |

| Data derived from cyclocondensation studies . |

Q. How do hydrogen-bonding patterns influence the crystallographic properties of this compound, and how can these be analyzed?

- Methodological Answer : Hydrogen bonding governs crystal packing and stability. Graph-set analysis (e.g., Etter’s rules) identifies patterns such as chains (C(6)) or rings (R(8)). For example:

- C–H⋯O Interactions : Stabilize infinite chains along the crystallographic b-axis, as observed in derivatives with methoxy substituents .

- C–H⋯π Interactions : Contribute to layered packing, particularly when bulky aryl groups are present .

Computational tools like SHELXL refine hydrogen-bond geometries from X-ray data, while software Mercury visualizes packing motifs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, an unexpected H NMR peak at δ 11.89 ppm (NH) may indicate incomplete cyclization, requiring IR validation (NH stretch at 3448 cm) .

- Crystallographic Refinement : Discrepancies in bond lengths/angles (e.g., C–N vs. C=C) are resolved using SHELXL’s least-squares refinement .

- Density Functional Theory (DFT) : Predicts NMR/IR spectra for comparison with experimental data, identifying outliers due to solvent effects or tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.